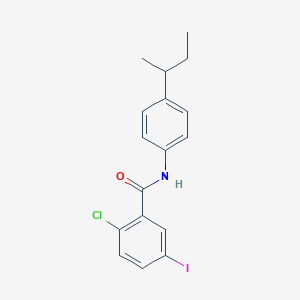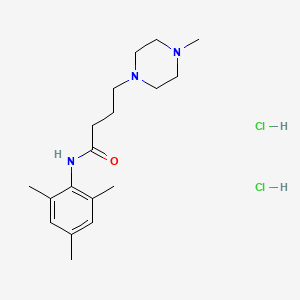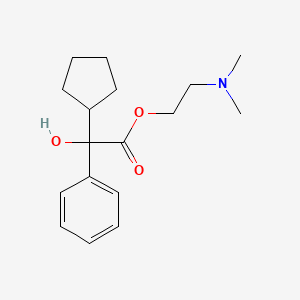![molecular formula C14H19NOS B5063439 N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been found to have potential therapeutic effects. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, unlike the commonly known cannabinoid, delta-9-tetrahydrocannabinol (THC), CT-3 does not produce psychoactive effects.
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes. It binds to the CB2 receptor, which is primarily found in immune cells and has been implicated in the regulation of inflammation and pain. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to activate the CB2 receptor, leading to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain, which is a type of chronic pain caused by damage to the nervous system. N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has also been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in lab experiments is that it does not produce psychoactive effects, unlike THC. This makes it easier to study the potential therapeutic effects of cannabinoids without the confounding effects of psychoactive compounds. However, one limitation of using N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide is that it is a synthetic compound and may not accurately represent the effects of naturally occurring cannabinoids.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide. One area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the potential use of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide in the treatment of neuropathic pain. Additionally, further research is needed to fully understand the neuroprotective effects of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide involves the reaction of 5-methyl-2-thiophenecarboxylic acid with 1-cyclohexene-1-ethanamine in the presence of a catalyst. The resulting product is then converted into the carboxamide form by reacting it with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic effects. One study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study found that N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide can reduce neuropathic pain in rats. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide has been found to have neuroprotective effects and can reduce the damage caused by cerebral ischemia.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-11-7-8-13(17-11)14(16)15-10-9-12-5-3-2-4-6-12/h5,7-8H,2-4,6,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBMRAWHWKPJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxy-3-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}phenyl)ethanone](/img/structure/B5063366.png)
![N~1~-(3-acetylphenyl)-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5063368.png)
![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)

![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5063428.png)
![5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5063429.png)

![N-[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]-beta-alanine](/img/structure/B5063446.png)

![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)